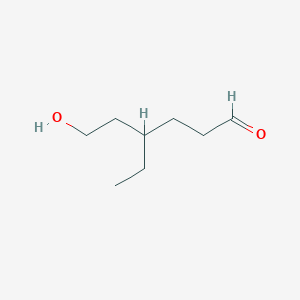
4-Ethyl-6-hydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-hydroxyhexanal is an organic compound with the molecular formula C8H16O2 It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-hydroxyhexanal can be achieved through several methods. One common approach involves the aldol condensation of 4-ethylhexanal with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-6-oxohexanal. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-hydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products Formed:
Oxidation: 4-Ethyl-6-hydroxyhexanoic acid
Reduction: 4-Ethyl-6-hydroxyhexanol
Substitution: Various esters and ethers depending on the substituent
Scientific Research Applications
4-Ethyl-6-hydroxyhexanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving aldehyde metabolism and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde and hydroxyl functionalities.
Mechanism of Action
The mechanism by which 4-Ethyl-6-hydroxyhexanal exerts its effects involves its reactive aldehyde and hydroxyl groups. These functional groups can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The aldehyde group can form Schiff bases with amines, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks.
Comparison with Similar Compounds
4-Hydroxyhexanal: Lacks the ethyl group, resulting in different reactivity and applications.
6-Hydroxyhexanal: Similar structure but without the ethyl group, affecting its chemical behavior.
4-Ethylhexanal: Lacks the hydroxyl group, leading to different chemical properties and uses.
Uniqueness: 4-Ethyl-6-hydroxyhexanal is unique due to the presence of both an ethyl group and a hydroxyl group on the hexane chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
61822-29-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-ethyl-6-hydroxyhexanal |
InChI |
InChI=1S/C8H16O2/c1-2-8(5-7-10)4-3-6-9/h6,8,10H,2-5,7H2,1H3 |
InChI Key |
XGYGHXMCMADXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


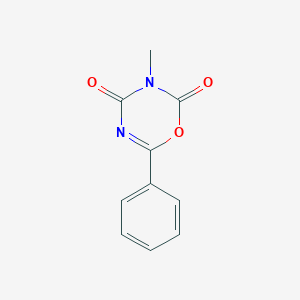
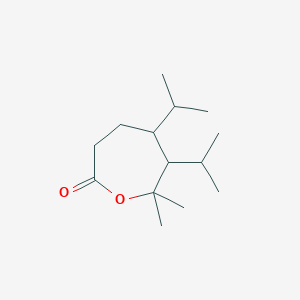
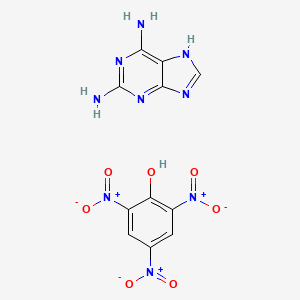
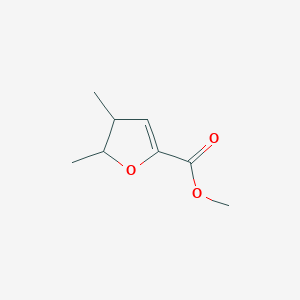
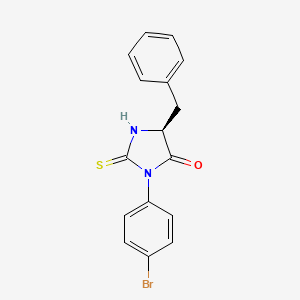
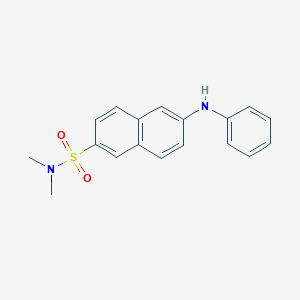
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

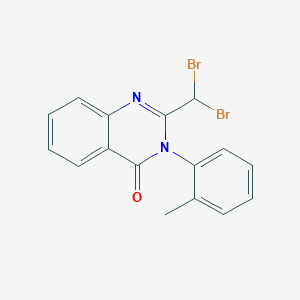
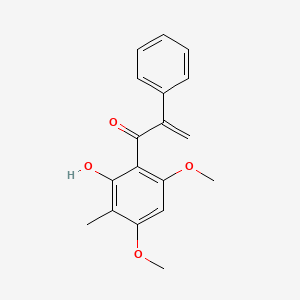
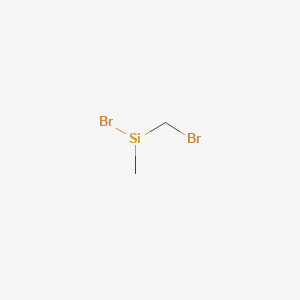

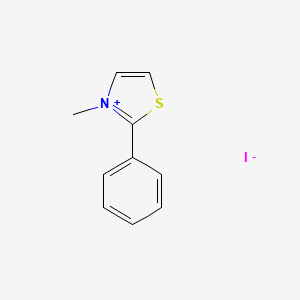
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
